molecular formula C10H11N B1283609 2-(2-Ethylphenyl)acetonitrile CAS No. 74533-20-3

2-(2-Ethylphenyl)acetonitrile

Cat. No.: B1283609
CAS No.: 74533-20-3
M. Wt: 145.2 g/mol
InChI Key: LLLAUEJCYCBLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylphenyl)acetonitrile (2-EPAN) is a chemical compound with the molecular formula C9H11N. It is a colorless, volatile liquid with a sweet, pungent odor. 2-EPAN is a highly reactive compound and is used in a variety of applications, including synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Photodecarboxylation Studies

Research has shown that the photolysis of related compounds in acetonitrile can lead to various products, including ethylbenzene and acetophenone. This involves homolytic cleavage of specific bonds, indicating that 2-(2-Ethylphenyl)acetonitrile could potentially participate in similar photodecarboxylation reactions or serve as an intermediate in the formation of other organic compounds (Jiménez, Miranda, & Tormos, 1995).

Polymerization Studies

The compound has been used as a solvent in the living cationic ring-opening polymerizations of various oxazolines. The use of acetonitrile at high temperatures in these reactions indicates its stability and suitability as a solvent in high-temperature polymerization processes, suggesting that this compound could be similarly useful (Wiesbrock, Hoogenboom, Leenen, Meier, & Schubert, 2005).

Complexation Studies

In the field of nuclear waste management, certain ligands with hard-soft donor atoms, potentially similar in structure to this compound, have shown promise for separating actinides from acidic nuclear wastes. Studies in acetonitrile solutions using mass spectrometry and DFT calculations have been crucial in understanding the complexation processes of these ligands with metal ions (Xiao, Wang, Mei, Zhang, Wall, Zhao, Chai, & Shi, 2015).

Safety and Hazards

The safety information for 2-(2-Ethylphenyl)acetonitrile indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2-(2-Ethylphenyl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the binding of the nitrile group to the heme iron of the enzyme, leading to the inhibition of enzyme activity. This interaction can affect the metabolism of other substrates processed by cytochrome P450 enzymes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been found to inhibit the activity of certain kinases involved in cell proliferation, leading to reduced cell growth and division . Additionally, it can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can further impact cellular functions and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The nitrile group of this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to the active site of cytochrome P450 enzymes results in the inhibition of their catalytic activity . This inhibition can alter the metabolism of other compounds processed by these enzymes, leading to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular functions . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects and can be metabolized efficiently by the liver. At higher doses, this compound can cause significant toxicity, including liver and kidney damage . The threshold for toxic effects varies depending on the species and the duration of exposure. In some cases, high doses of this compound have been associated with neurotoxicity and behavioral changes in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism to form various metabolites, including hydroxylated and carboxylated derivatives . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound can influence its pharmacokinetics and toxicity profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature and can accumulate in lipid-rich tissues . Additionally, specific transporters, such as organic anion-transporting polypeptides (OATPs), can facilitate the uptake and distribution of this compound in certain tissues . The distribution of the compound can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of this compound to specific organelles can be mediated by post-translational modifications and targeting signals . For example, the nitrile group of this compound can interact with mitochondrial proteins, leading to the accumulation of the compound in mitochondria and affecting mitochondrial function .

Properties

IUPAC Name

2-(2-ethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLAUEJCYCBLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568415
Record name (2-Ethylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74533-20-3
Record name (2-Ethylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.